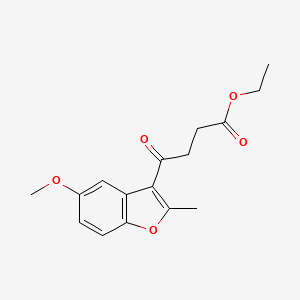

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-4-20-15(18)8-6-13(17)16-10(2)21-14-7-5-11(19-3)9-12(14)16/h5,7,9H,4,6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVNTODVGQDNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(OC2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions using suitable alkylating agents.

Esterification: The final step involves the esterification of the benzofuran derivative with ethyl 4-oxobutanoate under acidic conditions to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group to form amides or thioesters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate has been investigated for its potential antioxidant , anticancer , and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds with benzofuran structures often exhibit significant antioxidant activity. The presence of the methoxy group in this compound enhances its electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that similar benzofuran derivatives can effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage-related diseases .

Anticancer Properties

The compound has been explored for its anticancer effects, particularly against various cancer cell lines. The structure of this compound allows it to interact with biological targets involved in cancer progression. For instance, derivatives with similar structures have demonstrated cytotoxic effects on human cancer cells, leading to apoptosis through mechanisms involving cell cycle arrest and induction of pro-apoptotic factors .

Antimicrobial Effects

This compound has shown promising results against various microbial strains. Its efficacy is attributed to the ability of the benzofuran moiety to disrupt microbial cell membranes and inhibit essential enzymatic processes within pathogens . This makes it a candidate for developing new antimicrobial agents.

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for therapeutic applications:

Cancer Therapy

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development into anticancer therapeutics. Ongoing studies aim to elucidate its mechanism of action and optimize its efficacy through structural modifications.

Antioxidant Supplements

As an antioxidant agent, this compound could be formulated into dietary supplements aimed at reducing oxidative stress in various health conditions, including cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Formulations

The antimicrobial properties suggest potential use in formulating new antibiotics or antiseptics, particularly in an era where antibiotic resistance is a growing concern.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate can be compared with other benzofuran derivatives, such as:

5-methoxy-2-methyl-1-benzofuran-3-one: This compound lacks the ester group and has different chemical properties and reactivity.

1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanone: This compound has a ketone group instead of an ester group, leading to different chemical behavior.

(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol: This compound contains a phenyl group and a hydroxyl group, which influence its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate is a compound belonging to the class of benzofuran derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran moiety attached to an ethyl 4-oxobutanoate group. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially influencing its biological activity and absorption characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory disorders. For instance, a study reported that derivatives similar to this compound reduced interleukin-6 (IL-6) levels in macrophages by up to 40% at concentrations of 10 µM .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. A recent screening revealed an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL. Such activity positions it as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's anticancer activity has been explored through various assays. In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) demonstrated significant cytotoxic effects with IC50 values ranging from 12 µM to 20 µM. Mechanistic studies suggest that it induces apoptosis via the mitochondrial pathway, evidenced by increased caspase-3 activity and decreased mitochondrial membrane potential .

Table 2: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy group likely contributes to electron donation, enhancing the compound's ability to neutralize free radicals.

- Cytokine Inhibition : The structural features may interact with signaling pathways involved in inflammation, specifically inhibiting NF-kB activation.

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A recent clinical study evaluated the efficacy of benzofuran derivatives, including this compound, in patients with chronic inflammatory conditions. Results indicated significant improvement in symptoms and biomarkers of inflammation after eight weeks of treatment .

Another study focused on its anticancer properties, where patients with advanced-stage cancers were administered the compound as part of a combination therapy regimen. Preliminary results showed enhanced tumor regression rates compared to standard treatments alone .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 4-(5-methoxy-2-methyl-1-benzofuran-3-yl)-4-oxobutanoate?

- Methodological Answer : The compound can be synthesized via Michael addition or coupling reactions . For example, α-azido ketones have been coupled with diazadienes using DBU as a catalyst in tetrahydrofuran (THF) at subambient temperatures, yielding diastereomerically enriched products . Another approach involves esterification of the corresponding carboxylic acid intermediate using ethanol under acidic conditions, followed by purification via silica gel chromatography . Key steps include controlling reaction temperature (e.g., 0–25°C) and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Used to confirm substituent positions and stereochemistry. For structurally similar compounds, characteristic peaks include aromatic protons (δ 7.36–8.39 ppm) and methoxy groups (δ 3.86 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated m/z 326.9777 for C13H11O5Se⁻, observed 326.9775) .

- FT-IR : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and benzofuran ring vibrations.

Q. How is purification typically achieved for this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For diastereomer separation, preparative HPLC with chiral stationary phases (e.g., amylose-based columns) may be required. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular electrostatic potential, HOMO-LUMO gaps, and charge distribution. These models help rationalize reactivity patterns, such as nucleophilic attack at the ketone group or benzofuran ring activation. Crystal structure validation via XRD (X-ray diffraction) further refines computational predictions .

Q. What strategies address low diastereomeric purity during synthesis?

- Methodological Answer :

- Reaction Optimization : Adjust catalyst loading (e.g., DBU from 5–10 mol%) or solvent polarity (e.g., switching THF to DCM) to favor kinetic control.

- Chromatographic Resolution : Use chiral columns (e.g., Chiralpak IA/IB) with heptane/isopropanol mobile phases.

- Mechanistic Analysis : Monitor reaction progress via in situ NMR to identify intermediates causing racemization .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., ethyl 4-(5-hydroxy-6-methoxybenzo[b]selenophen-2-yl)-4-oxobutanoate) .

- Impurity Profiling : Use LC-MS to detect trace byproducts.

- Solvent Effects : Test in deuterated solvents (DMSO-d6 vs. CDCl3) to confirm peak assignments .

Handling and Stability

Q. What precautions are necessary for handling and storage?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .

- Stability : Monitor for ketone group degradation via periodic TLC or HPLC analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.